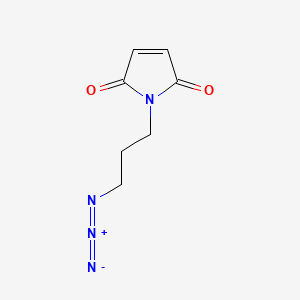
1-(3-Azidopropyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Azidopropyl)-1H-pyrrole-2,5-dione is an organic compound that features both an azide group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Azidopropyl)-1H-pyrrole-2,5-dione can be synthesized through a multi-step process. One common method involves the reaction of 3-azidopropylamine with maleic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Azidopropyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction Reactions: Hydrogen gas and palladium catalysts are used for the reduction of azides to amines.
Cycloaddition Reactions: Alkynes and copper(I) catalysts are used in cycloaddition reactions.
Major Products Formed
Substitution Reactions: 1,2,3-Triazoles
Reduction Reactions: Amines
Cycloaddition Reactions: 1,2,3-Triazoles
Scientific Research Applications
1-(3-Azidopropyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-Azidopropyl)-1H-pyrrole-2,5-dione primarily involves its azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes it useful in bioconjugation and drug delivery applications. The pyrrole ring can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
1-(3-Azidopropyl)-1H-benzo[d]imidazole: Similar in structure but contains a benzimidazole ring instead of a pyrrole ring.
3-Azido-1-propylamine: Contains an azide group and a primary amine but lacks the pyrrole ring.
Uniqueness
1-(3-Azidopropyl)-1H-pyrrole-2,5-dione is unique due to the presence of both an azide group and a pyrrole ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-(3-azidopropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C7H8N4O2/c8-10-9-4-1-5-11-6(12)2-3-7(11)13/h2-3H,1,4-5H2 |
InChI Key |
DYIKMFMZLJZAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912099.png)
![2H-Pyrido[2,1-a]isoquinoline](/img/structure/B11912102.png)
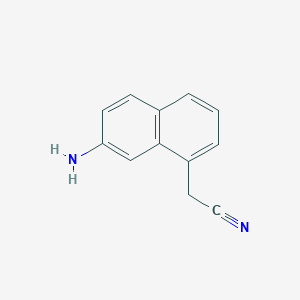
![8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912111.png)
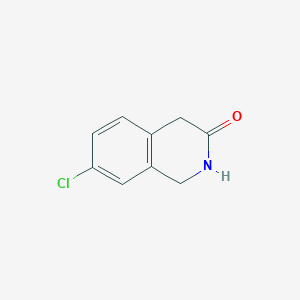



![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)
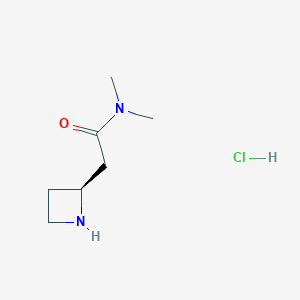

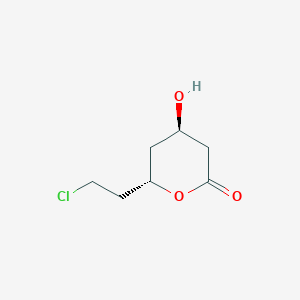
![N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
![6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912169.png)
